molecular formula C15H29NO11P2 B12717491 Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate CAS No. 152819-37-9

Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate

Cat. No.: B12717491
CAS No.: 152819-37-9
M. Wt: 461.34 g/mol
InChI Key: OPIRRFXIFXCMMM-ZDUSSCGKSA-N
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Description

Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphinyl group and an acetylated glutamate moiety, making it a subject of study in organic chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate typically involves multiple steps, starting with the preparation of the phosphinyl group and the acetylation of glutamate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is usually purified through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate can undergo various chemical reactions, including:

    Oxidation: The phosphinyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the acetyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could result in deacetylated derivatives.

Scientific Research Applications

Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate involves its interaction with specific molecular targets and pathways. The phosphinyl group may interact with enzymes or receptors, modulating their activity. The acetylated glutamate moiety could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(dimethoxyphosphoryl)ethyl) N-acetyl-L-glutamate
  • N-acetyl-DL-leucine
  • N-acylphenylalanine

Uniqueness

What sets Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate apart from similar compounds is its unique combination of a phosphinyl group and an acetylated glutamate moiety

Properties

CAS No.

152819-37-9

Molecular Formula

C15H29NO11P2

Molecular Weight

461.34 g/mol

IUPAC Name

bis(2-dimethoxyphosphorylethyl) (2S)-2-acetamidopentanedioate

InChI

InChI=1S/C15H29NO11P2/c1-12(17)16-13(15(19)27-9-11-29(21,24-4)25-5)6-7-14(18)26-8-10-28(20,22-2)23-3/h13H,6-11H2,1-5H3,(H,16,17)/t13-/m0/s1

InChI Key

OPIRRFXIFXCMMM-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC

Canonical SMILES

CC(=O)NC(CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC

Origin of Product

United States

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